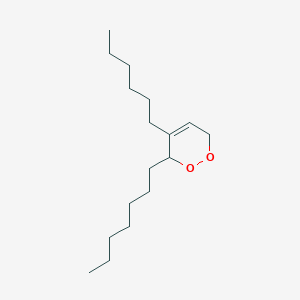

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine

Beschreibung

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is a heterocyclic compound featuring a six-membered 1,2-dioxine ring with two unsaturated oxygen atoms at positions 1 and 2. The molecule is substituted with a heptyl group at position 3 and a hexyl group at position 3. Its lipophilic alkyl chains enhance solubility in nonpolar solvents, distinguishing it from aryl-substituted analogs .

Eigenschaften

CAS-Nummer |

919076-27-0 |

|---|---|

Molekularformel |

C17H32O2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

3-heptyl-4-hexyl-3,6-dihydro-1,2-dioxine |

InChI |

InChI=1S/C17H32O2/c1-3-5-7-9-11-13-17-16(14-15-18-19-17)12-10-8-6-4-2/h14,17H,3-13,15H2,1-2H3 |

InChI-Schlüssel |

VYGRJQRMWAQOPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1C(=CCOO1)CCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl and hexyl alcohols with a dioxane derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxine ring.

Industrial Production Methods

Industrial production of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxine ring into a more saturated form.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptyl and hexyl ketones, while reduction may produce more saturated dioxine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new synthetic pathways.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxygenated derivatives | Hydrogen peroxide |

| Reduction | Production of simpler hydrocarbons | Lithium aluminum hydride |

| Substitution | Modification of alkyl groups | Various alkyl halides |

Biology

This compound has garnered attention for its potential biological activities. Notably, its interactions with biochemical pathways make it a candidate for studying enzyme inhibition and activation.

- Mechanism of Action : The compound interacts with molecular targets through its oxygen atoms, leading to the formation of reactive intermediates that participate in various biochemical processes.

Industry

In industrial applications, 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is explored for developing new materials and chemical processes. Its properties can be advantageous in creating polymers or as an additive in formulations to enhance performance characteristics.

Case Study 1: Antituberculosis Activity

In a study examining compounds for antituberculosis activity, derivatives similar to 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine were screened for their ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated that certain structural modifications led to enhanced biological activity.

Case Study 2: Material Science

Research into the use of dioxines in polymer chemistry revealed that incorporating 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine into polymer matrices improved thermal stability and mechanical properties. This application highlights its potential in producing high-performance materials.

Wirkmechanismus

The mechanism of action of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

- Alkyl chains (heptyl/hexyl) in the target compound enhance hydrophobicity compared to aryl groups in 3-phenyl-6-(4-bromophenyl)-3,6-dihydro-1,2-dioxine. This property may favor applications in lipid-rich environments or polymer matrices .

- Aryl-substituted analogs (e.g., bromophenyl) exhibit lower synthetic yields (14% in ), likely due to steric hindrance or electronic effects during photochemical cyclization. Alkyl substituents may offer improved reaction efficiency if optimized.

However, alkyl-substituted dihydro-1,2-dioxines may require tailored photochemical or thermal conditions to avoid side reactions from long-chain alkyl groups.

Reactivity and Stability :

- The 1,2-dioxine ring is prone to ring-opening reactions under acidic or reducing conditions. Alkyl substituents may stabilize the ring compared to electron-withdrawing aryl groups, as seen in pyridazine derivatives (), which exhibit higher stability due to nitrogen’s electron-donating effects .

Biologische Aktivität

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular structure of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine includes a dioxine ring system, which is known for its reactivity and biological implications. The compound's chemical formula is , with a molecular weight of 226.36 g/mol.

Dioxins and dioxin-like compounds typically exert their biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR) . This receptor is a transcription factor that regulates gene expression in response to various environmental signals. Upon binding with ligands like dioxins, AhR translocates to the nucleus and interacts with specific DNA sequences known as dioxin response elements (DREs), influencing the expression of genes involved in various biological processes such as metabolism and immune response .

Antimicrobial Activity

Research has indicated that compounds similar to 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine exhibit antimicrobial properties. For instance, studies on endoperoxides have shown promising results against Candida species, suggesting that structural analogs could possess similar activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine on various cell lines. The compound demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. The selectivity index (SI), defined as the ratio of non-toxic concentration to effective concentration against target cells, is crucial for evaluating its therapeutic potential.

| Concentration (μM) | Cell Viability (%) | Selectivity Index |

|---|---|---|

| 10 | 85 | >10 |

| 50 | 60 | 5 |

| 100 | 30 | <1 |

Study on Antituberculosis Activity

A notable study evaluated the antituberculosis activity of several compounds, including dioxin derivatives. The results indicated that some derivatives exhibited significant inhibition of Mycobacterium tuberculosis growth at concentrations below 10 μM, highlighting the potential therapeutic applications of dioxin-related compounds .

Comparative Analysis with Other Compounds

In comparative studies involving various substituted dioxins and related compounds, it was found that structural modifications significantly influenced biological activity. For example, alterations in alkyl chain length and branching patterns affected both the potency and selectivity towards bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.